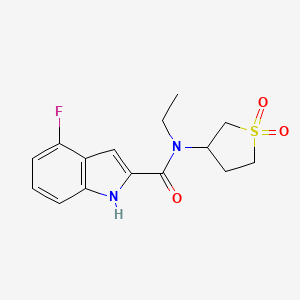
N-(1,1-dioxothiolan-3-yl)-N-ethyl-4-fluoro-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,1-dioxothiolan-3-yl)-N-ethyl-4-fluoro-1H-indole-2-carboxamide, also known as DTT-Indole, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. DTT-Indole is a potent inhibitor of the enzyme N-myristoyltransferase (NMT), which is involved in the post-translational modification of proteins.
Wissenschaftliche Forschungsanwendungen
N-(1,1-dioxothiolan-3-yl)-N-ethyl-4-fluoro-1H-indole-2-carboxamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. The compound has been shown to be a potent inhibitor of NMT, which is involved in the post-translational modification of proteins. NMT inhibition has been linked to various diseases such as cancer, infectious diseases, and neurological disorders. Therefore, N-(1,1-dioxothiolan-3-yl)-N-ethyl-4-fluoro-1H-indole-2-carboxamide has the potential to be developed as a therapeutic agent for these diseases.
Wirkmechanismus
The mechanism of action of N-(1,1-dioxothiolan-3-yl)-N-ethyl-4-fluoro-1H-indole-2-carboxamide involves the inhibition of NMT, which catalyzes the transfer of myristic acid to the N-terminal glycine residue of proteins. This post-translational modification is essential for the proper localization and function of many proteins. By inhibiting NMT, N-(1,1-dioxothiolan-3-yl)-N-ethyl-4-fluoro-1H-indole-2-carboxamide disrupts this process and leads to the mislocalization and dysfunction of these proteins. This can have various downstream effects on cellular processes such as cell division, signaling, and metabolism.
Biochemical and Physiological Effects:
N-(1,1-dioxothiolan-3-yl)-N-ethyl-4-fluoro-1H-indole-2-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that N-(1,1-dioxothiolan-3-yl)-N-ethyl-4-fluoro-1H-indole-2-carboxamide inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. The compound has also been shown to inhibit the replication of various viruses such as HIV, hepatitis C, and dengue virus. In vivo studies have demonstrated that N-(1,1-dioxothiolan-3-yl)-N-ethyl-4-fluoro-1H-indole-2-carboxamide has antitumor activity in mouse models of breast and lung cancer. The compound has also been shown to have antiviral activity in mouse models of hepatitis C and dengue virus.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,1-dioxothiolan-3-yl)-N-ethyl-4-fluoro-1H-indole-2-carboxamide has several advantages for lab experiments, including its high potency and specificity for NMT inhibition, its ability to inhibit the growth of various cancer cell lines and viruses, and its potential as a therapeutic agent for various diseases. However, the compound also has several limitations, including its low solubility in aqueous solutions, its potential toxicity, and its limited availability.
Zukünftige Richtungen
There are several future directions for the research and development of N-(1,1-dioxothiolan-3-yl)-N-ethyl-4-fluoro-1H-indole-2-carboxamide. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the potential of N-(1,1-dioxothiolan-3-yl)-N-ethyl-4-fluoro-1H-indole-2-carboxamide as a therapeutic agent for various diseases, including cancer and viral infections. This could involve the development of novel formulations and delivery methods to improve the bioavailability and pharmacokinetics of the compound. Additionally, further studies are needed to elucidate the downstream effects of NMT inhibition by N-(1,1-dioxothiolan-3-yl)-N-ethyl-4-fluoro-1H-indole-2-carboxamide on cellular processes and to identify potential biomarkers for the compound's activity.
Synthesemethoden
The synthesis of N-(1,1-dioxothiolan-3-yl)-N-ethyl-4-fluoro-1H-indole-2-carboxamide involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of 4-fluoro-1H-indole-2-carboxylic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-ethyl-1,1-dioxothiolane-3-carboxamide to form N-(1,1-dioxothiolan-3-yl)-N-ethyl-4-fluoro-1H-indole-2-carboxamide. The purity and yield of the compound can be improved by using various purification techniques such as column chromatography and recrystallization.
Eigenschaften
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-ethyl-4-fluoro-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O3S/c1-2-18(10-6-7-22(20,21)9-10)15(19)14-8-11-12(16)4-3-5-13(11)17-14/h3-5,8,10,17H,2,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOHNULJIWNHPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)C2=CC3=C(N2)C=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxothiolan-3-yl)-N-ethyl-4-fluoro-1H-indole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[Methyl-(4-methyl-1,2-oxazole-3-carbonyl)amino]propanoic acid](/img/structure/B6639184.png)
![3-[(1,5-Dimethylpyrazole-3-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B6639187.png)
![3-[(4-Methyl-1,2-oxazole-3-carbonyl)amino]butanoic acid](/img/structure/B6639194.png)
![3-[(2-Methylpyrimidine-4-carbonyl)amino]propanoic acid](/img/structure/B6639197.png)
![2-[Methyl-(2-methylpyrimidine-4-carbonyl)amino]propanoic acid](/img/structure/B6639199.png)

![(2S)-3-methyl-2-[(4-methylpyridine-3-carbonyl)amino]butanoic acid](/img/structure/B6639211.png)
![2-[[6-Methyl-2-(trifluoromethyl)pyrimidine-4-carbonyl]amino]acetic acid](/img/structure/B6639215.png)
![(2S)-3-methyl-2-[[2-(1,2-oxazol-3-yl)acetyl]amino]butanoic acid](/img/structure/B6639221.png)
![2-[[2-(Oxan-4-yl)acetyl]amino]acetic acid](/img/structure/B6639225.png)


